

Reactivity of the amino group in 5-Amino-2-morpholinobenzene carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-Amino-2-morpholinobenzene carboxylic acid
Cat. No.:	B1269895

[Get Quote](#)

An In-Depth Technical Guide to the Reactivity of the Amino Group in **5-Amino-2-morpholinobenzene carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the amino group in **5-Amino-2-morpholinobenzene carboxylic acid**. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly kinase inhibitors and anti-inflammatory drugs.^[1] Understanding the reactivity of its amino group is crucial for the design of novel synthetic routes and the development of new molecular entities.

Structural and Electronic Profile

5-Amino-2-morpholinobenzene carboxylic acid (Molecular Formula: $C_{11}H_{14}N_2O_3$, Molecular Weight: 222.24 g/mol) possesses a unique substitution pattern on the benzene ring that dictates the reactivity of the 5-amino group.^{[1][2]} The substituents—a morpholino group at position 2 and a carboxylic acid group at position 1—exert significant electronic and steric effects.

- Morpholino Group: The nitrogen atom of the morpholino group is a strong electron-donating group through resonance (+R effect), which increases the electron density on the aromatic

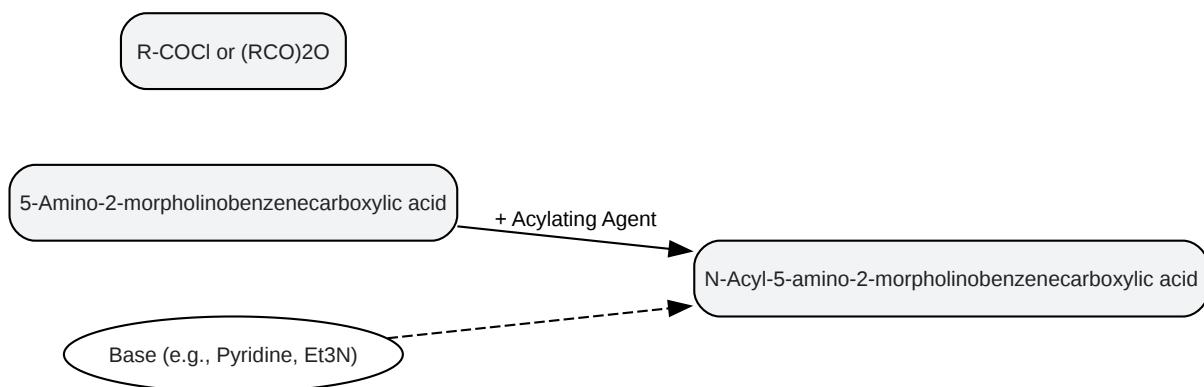
ring, particularly at the ortho and para positions. This activating effect enhances the nucleophilicity of the para-positioned amino group.

- **Carboxylic Acid Group:** The carboxylic acid group is an electron-withdrawing group (-I and -R effects), which deactivates the aromatic ring towards electrophilic substitution. However, its deactivating effect is more pronounced at the ortho and para positions relative to itself.
- **Combined Effect:** The interplay of the electron-donating morpholino group and the electron-withdrawing carboxylic acid group modulates the basicity and nucleophilicity of the 5-amino group. The activating effect of the morpholino group is expected to be dominant, making the amino group sufficiently nucleophilic to participate in a variety of chemical transformations.

Quantitative Reactivity Data (Inferred)

Direct experimental pKa values for **5-Amino-2-morpholinobenzene carboxylic acid** are not readily available in the literature. However, we can estimate the pKa values based on related structures. For comparison, the pKa values for the 20 proteinogenic amino acids are well-documented.^{[3][4]} The pKa of the α -ammonium group in amino acids typically ranges from 9 to 10.^[5] For aromatic amines, the pKa of the conjugate acid of aniline is 4.6. The presence of the electron-donating morpholino group would be expected to increase the basicity (and thus the pKa of the conjugate acid) of the amino group compared to aniline, while the electron-withdrawing carboxylic acid would decrease it.

Functional Group	Estimated pKa	Comparison Compound	Comparison pKa
5-Amino (conjugate acid)	~4-5	Aniline (conjugate acid)	4.6
1-Carboxylic Acid	~3-4	Benzoic Acid	4.2

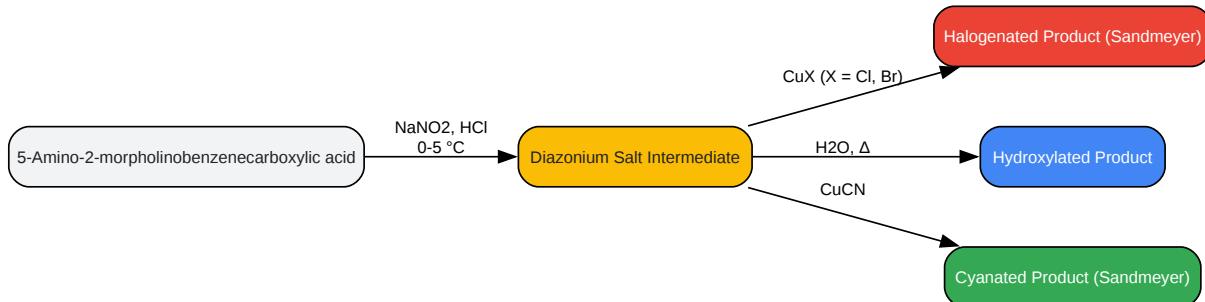

Note: These are estimated values and should be experimentally verified.

Key Reactions of the Amino Group

The amino group of **5-Amino-2-morpholinobenzene carboxylic acid** is expected to undergo reactions typical of primary aromatic amines.

Acylation

The amino group can be readily acylated by reacting with acid chlorides or anhydrides in the presence of a base to form the corresponding amide. This reaction is fundamental in peptide synthesis and for the introduction of various functional groups.[6][7]



[Click to download full resolution via product page](#)

Caption: General workflow for the acylation of the amino group.

Diazotization and Subsequent Reactions

Treatment of the primary aromatic amino group with nitrous acid (generated *in situ* from sodium nitrite and a strong acid) at low temperatures leads to the formation of a diazonium salt.[8] This intermediate is highly versatile and can be converted into a wide range of functional groups through Sandmeyer or Schiemann reactions.[8][9][10] For instance, diazotization of aminobenzoic acids can lead to the formation of hydroxybenzoic acids.[9][10]

[Click to download full resolution via product page](#)

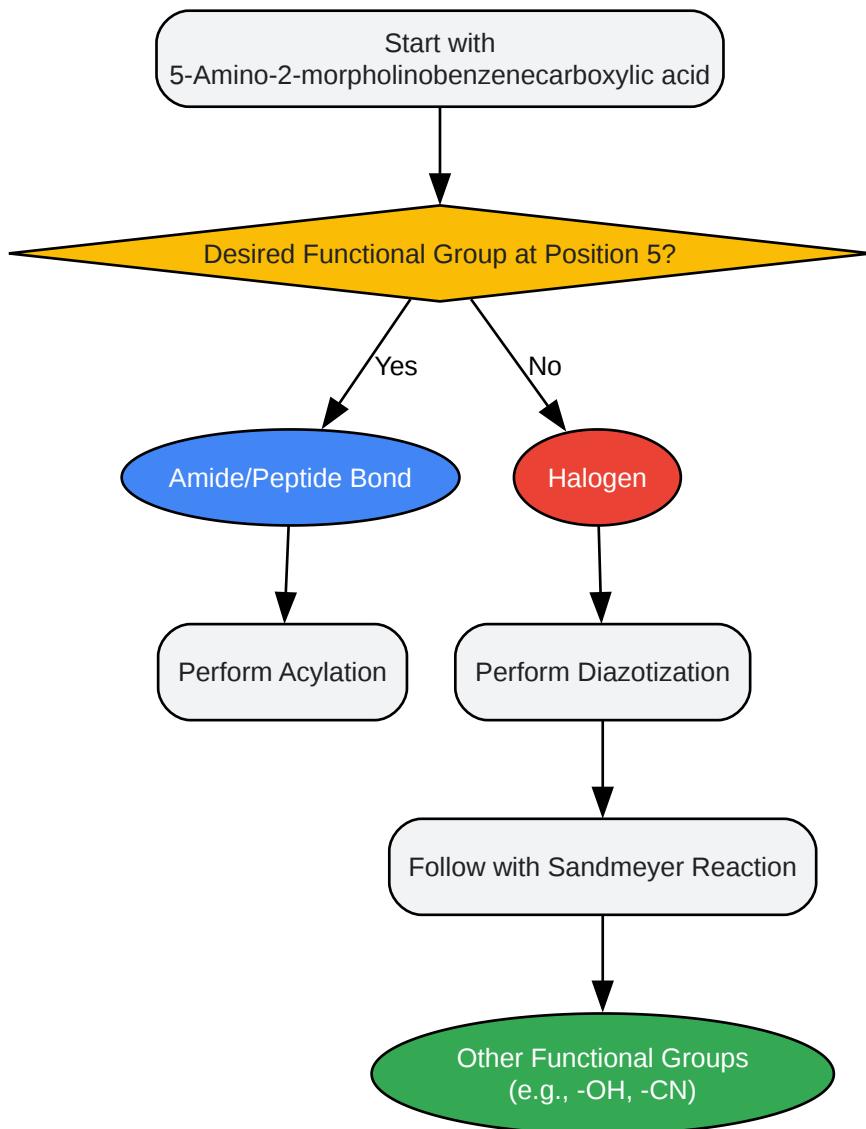
Caption: Key transformations of the diazonium salt intermediate.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving the amino group of **5-Amino-2-morpholinobenzenecarboxylic acid**. Researchers should optimize these conditions for their specific substrates and scales.

General Protocol for N-Acylation

- **Dissolution:** Dissolve **5-Amino-2-morpholinobenzenecarboxylic acid** (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents).
- **Cooling:** Cool the solution to 0 °C in an ice bath.
- **Addition of Acylating Agent:** Add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents) dropwise to the stirred solution.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent.


- Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

General Protocol for Diazotization and Sandmeyer Reaction

- Dissolution and Acidification: Suspend **5-Amino-2-morpholinobenzenecarboxylic acid** (1 equivalent) in an aqueous solution of a strong mineral acid (e.g., HCl or H₂SO₄).
- Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
- Formation of Nitrous Acid: Slowly add a pre-cooled aqueous solution of sodium nitrite (1-1.1 equivalents) dropwise, keeping the temperature below 5 °C. Stir for 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.
- Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl, CuBr, or CuCN) in the corresponding acid.
- Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the copper(I) salt solution. Effervescence (evolution of N₂ gas) should be observed.
- Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases.
- Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the product by appropriate methods.

Logical Workflow for Synthesis Planning

The reactivity of the amino group allows for a logical progression in the synthesis of more complex molecules. The following diagram illustrates a decision-making workflow for utilizing **5-Amino-2-morpholinobenzenecarboxylic acid** in a synthetic plan.

[Click to download full resolution via product page](#)

Caption: Decision workflow for modifying the 5-amino group.

Conclusion

The 5-amino group in **5-Amino-2-morpholinobenzenecarboxylic acid** is a versatile functional handle for the synthesis of complex organic molecules. Its reactivity, influenced by the adjacent morpholino and carboxylic acid moieties, allows for a range of transformations including acylation and diazotization. The provided protocols and workflows serve as a foundational guide for chemists in the pharmaceutical and related industries to harness the synthetic

potential of this valuable building block. Experimental validation of the inferred reactivity and optimization of reaction conditions are recommended for specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Amino-2-morpholinobenzoic acid [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. scribd.com [scribd.com]
- 4. iscabiocochemicals.com [iscabiocochemicals.com]
- 5. m.youtube.com [m.youtube.com]
- 6. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diazotisation [organic-chemistry.org]
- 9. scirp.org [scirp.org]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Reactivity of the amino group in 5-Amino-2-morpholinobenzene carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1269895#reactivity-of-the-amino-group-in-5-amino-2-morpholinobenzene carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com